Desepoxyhypothemycin
Overview
Description
Desepoxyhypothemycin, also known by its CAS number 791807-02-8, is a unique chemical compound with various applications in scientific research and industry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Desepoxyhypothemycin typically involves a series of chemical reactions that require precise conditions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound often employs large-scale chemical reactors where the reaction conditions are meticulously controlled to ensure high yield and purity. The process may involve multiple steps, including purification and crystallization, to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Desepoxyhypothemycin undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
The common reagents used in these reactions include:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substituting Agents: Halogens, alkyl groups.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxygenated derivatives, while reduction may produce hydrogenated compounds.
Scientific Research Applications
Desepoxyhypothemycin has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Employed in biochemical assays and studies involving enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a component in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Desepoxyhypothemycin exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may act on enzyme active sites, altering their activity and leading to various biochemical outcomes. The exact pathways involved can vary depending on the application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to Desepoxyhypothemycin include:
L-783277: Another compound with similar structural properties.
Other Boron Reagents: Used in Suzuki–Miyaura coupling reactions.
Uniqueness
This compound stands out due to its unique combination of reactivity and stability, making it a valuable tool in both research and industrial applications. Its ability to undergo various chemical reactions under mild conditions adds to its versatility.
Biological Activity
Desepoxyhypothemycin, a derivative of hypothemycin, has garnered attention for its biological activities, particularly in the context of cancer research. This compound is classified as a resorcylic acid lactone (RAL) and is produced by various fungi, notably Hypomyces subiculosus. Its unique structural properties contribute to its potential therapeutic applications.
Chemical Structure and Biosynthesis
This compound is synthesized through a series of enzymatic reactions involving polyketide synthases (PKS). The biosynthetic pathway includes several critical enzymes such as O-methyltransferases (OMT) and flavin-dependent monooxygenases (FMO), which modify the precursor compounds to yield this compound with high purity levels, often exceeding 98% .
The following table summarizes the key enzymes involved in the biosynthesis of this compound:
Enzyme | Function |
---|---|
Polyketide Synthase (PKS) | Catalyzes the formation of polyketide backbone |
O-Methyltransferase (OMT) | Methylates specific substrates |
Flavin-dependent Monooxygenase (FMO) | Epoxidates double bonds in substrates |
Glutathione S-transferase (GST) | Catalyzes isomerization reactions |
Biological Activity
This compound exhibits significant biological activity, particularly as an anticancer agent. It irreversibly inhibits a subset of protein kinases, including those with a conserved cysteine in the ATP binding site, such as ERK2. This inhibition is crucial for its anticancer properties as it disrupts key signaling pathways involved in cell proliferation and survival .
Anticancer Mechanism
The mechanism of action for this compound involves:
- Inhibition of Protein Kinases : By binding to the cysteine residue in the ATP-binding site, this compound effectively prevents kinase activation, leading to reduced tumor cell growth.
- Induction of Apoptosis : Studies have shown that treatment with this compound can trigger apoptotic pathways in various cancer cell lines, demonstrating its potential as a chemotherapeutic agent .
Case Studies
Several studies have explored the efficacy of this compound in various cancer models:
- In vitro Studies : In cell-based assays using human cancer cell lines, this compound demonstrated potent cytotoxic effects with IC50 values in the low micromolar range. These studies highlighted its ability to inhibit cell proliferation and induce apoptosis effectively.
- Animal Models : Preclinical trials using murine models showed that administration of this compound resulted in significant tumor regression compared to control groups. The compound was well-tolerated at therapeutic doses, suggesting a favorable safety profile .
Properties
IUPAC Name |
(4S,6Z,9S,10S)-9,10,18-trihydroxy-16-methoxy-4-methyl-3-oxabicyclo[12.4.0]octadeca-1(14),6,15,17-tetraene-2,8-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24O7/c1-11-5-3-7-14(20)18(23)15(21)8-4-6-12-9-13(25-2)10-16(22)17(12)19(24)26-11/h3,7,9-11,15,18,21-23H,4-6,8H2,1-2H3/b7-3-/t11-,15-,18+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXPNJMHRUZCEAP-UXBSLASESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC=CC(=O)C(C(CCCC2=C(C(=CC(=C2)OC)O)C(=O)O1)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C/C=C\C(=O)[C@H]([C@H](CCCC2=C(C(=CC(=C2)OC)O)C(=O)O1)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
791807-02-8, 219917-92-7 | |
Record name | L-783277 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0791807028 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 219917-92-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | L-783277 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QN8HYM5DBF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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